molecular formula C13H21N B8352910 2-Amino-5-methyl-3-phenylhexane

2-Amino-5-methyl-3-phenylhexane

Cat. No.: B8352910
M. Wt: 191.31 g/mol
InChI Key: TUSUMDNSPMEKSW-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-3-phenylhexane is a branched aliphatic amine featuring a hexane backbone substituted with a phenyl group at position 3, a methyl group at position 5, and an amino group at position 2. The phenyl and methyl substituents confer steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

5-methyl-3-phenylhexan-2-amine

InChI

InChI=1S/C13H21N/c1-10(2)9-13(11(3)14)12-7-5-4-6-8-12/h4-8,10-11,13H,9,14H2,1-3H3

InChI Key

TUSUMDNSPMEKSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)C(C)N

Origin of Product

United States

Comparison with Similar Compounds

Methyl 5-Oxo-3-phenylhexanoate

  • Structure: Features a hexanoate ester backbone with a phenyl group at position 3 and a ketone at position 5 (CAS: 99512-42-2) .
  • Key Differences: Functional Groups: Ester (COOCH₃) and ketone (C=O) vs. amine (NH₂) in the target compound. Molecular Formula: C₁₃H₁₆O₃ (MW: 220.27 g/mol) vs. C₁₃H₂₁N (MW: 191.31 g/mol for 2-amino-5-methyl-3-phenylhexane).
  • Synthesis : High-yield routes involve Claisen condensation and esterification, contrasting with reductive amination likely required for the target amine .

3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid

  • Structure: Hexanoic acid derivative with a methyl group at position 5 and an acetamide side chain (CAS: 344329-76-6) .
  • Key Differences :
    • Functional Groups: Carboxylic acid (COOH) and acetamide (NHCOCH₃) vs. primary amine.
    • Similarity Score: 0.70 (per structural alignment algorithms), indicating partial overlap in the hexane backbone but divergent substituents .
  • Applications : Used in peptide mimetics, whereas the target amine may serve as a ligand or building block for alkaloid synthesis.

(2E)-5-Methyl-2-phenylhex-2-enal

  • Structure : Unsaturated aldehyde with a phenyl group at position 2 and methyl at position 5 (CAS: 21834-92-4) .
  • Key Differences :
    • Functional Groups: Aldehyde (CHO) and double bond vs. amine and saturated chain.
    • Reactivity: The α,β-unsaturated aldehyde undergoes conjugate addition, whereas the target amine may participate in nucleophilic substitutions or Schiff base formation .

Structural and Functional Group Analysis

Compound Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Primary amine, phenyl, methyl C₁₃H₂₁N 191.31 Chiral synthesis, ligands
Methyl 5-oxo-3-phenylhexanoate Ester, ketone, phenyl C₁₃H₁₆O₃ 220.27 Esterification studies
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid Carboxylic acid, acetamide C₉H₁₅NO₃ 201.22 Peptide analogs
(2E)-5-Methyl-2-phenylhex-2-enal Aldehyde, alkene, phenyl C₁₃H₁₆O 188.27 Flavor/fragrance industry

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